molecular formula C16H17NO2 B2460836 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 488734-86-7

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2460836
CAS No.: 488734-86-7
M. Wt: 255.317
InChI Key: PFPZBDGESKUBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic compound featuring a pyrroloquinoline core with five methyl substituents at positions 4, 4, 6, 8, and 7.

Properties

IUPAC Name

5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPZBDGESKUBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a diketone in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential antitumor agent . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Core Structure Key Modifications
4,4,6,8-Tetramethyl-4H-pyrrolo[...]-1,2-dione 4,4,6,8-Me 6,5,6-tricyclic One fewer methyl group (position 9)
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[...]-1,2-dione 8-OMe, 4,4,6-Me 6,5,6-tricyclic Methoxy at position 8
6-Phenyl-4,4,6,8-tetramethyl-4H-pyrrolo[...]-1,2-dione 4,4,6,8-Me, 6-Ph 6,5,6-tricyclic Phenyl at position 6
Hybrid Thiazolidin-4-one Derivatives 4,4,6-Me + thiazole/rhodanine moieties Hybrid tricyclic + heterocyclic Thiazolidin-4-one rings appended

Key Observations :

  • Methylation: Increased methyl groups (e.g., pentamethyl vs.
  • Electron-Donating Groups : Methoxy substituents (e.g., 8-OMe) increase polarity, favoring aqueous solubility but possibly hindering blood-brain barrier penetration .
  • Hybrid Derivatives : Thiazole or rhodanine moieties introduce hydrogen-bonding sites, enhancing interactions with coagulation factors (e.g., FXa/FXIa) .
Anticoagulant Effects (FXa/FXIa Inhibition)
Compound Class FXa IC₅₀ (µM) FXIa IC₅₀ (µM) Selectivity
Thiazolidin-4-one Hybrids 0.12–2.3 0.25–4.7 Dual inhibitors
8-Methoxy Derivatives >10 N/A Inactive
4,4,6-Trimethyl Derivatives N/A N/A Kinase inhibition

Insights :

  • Thiazole/rhodanine hybrids exhibit potent dual FXa/FXIa inhibition due to complementary interactions with catalytic sites .
  • The pentamethyl compound’s lack of polar moieties may limit coagulation factor binding, but its methyl groups could enhance plasma protein binding for prolonged half-life .
Kinase Inhibition

Physicochemical Properties

Property Pentamethyl Derivative (Predicted) 4,4,6,8-Tetramethyl 8-Methoxy-4,4,6-trimethyl
Molecular Weight ~257 g/mol 241 g/mol 285 g/mol
LogP (Calculated) ~3.8 3.2 2.5
Aqueous Solubility Low Low Moderate

Notes:

  • Methoxy groups reduce LogP by ~1.3 units, aligning with enhanced solubility .

Biological Activity

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H19NO2C_{16}H_{19}NO_2 with a molecular weight of 273.34 g/mol. The compound features a unique pyrroloquinoline structure that contributes to its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrroloquinoline family exhibit anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that these compounds can inhibit DNA and RNA synthesis in cancer cells. Specifically, 4H-pyrrolo[3,2,1-ij]quinolines induce moderate inhibition of these processes in the absence of light but show enhanced effects under UVA irradiation .
  • Cell Line Studies : In vitro studies using CHO (Chinese Hamster Ovary) cells demonstrated antiproliferative effects and the formation of DNA lesions upon exposure to light .

Anticoagulant Activity

Recent investigations have highlighted the anticoagulant activity of derivatives based on the pyrroloquinoline structure:

  • Inhibition of Coagulation Factors : Certain synthesized derivatives were found to selectively inhibit coagulation factors Xa and XIa. This suggests potential therapeutic applications in managing thrombotic disorders .
CompoundCoagulation Factor InhibitedActivity
Derivative AFactor XaSelective Inhibition
Derivative BFactor XIaSelective Inhibition

Antimicrobial Effects

Pyrroloquinoline derivatives have also demonstrated antimicrobial properties:

  • Broad-Spectrum Activity : Research has indicated effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the compound's effect on cancer cell lines.
    • Findings : The compound inhibited cell growth significantly in a dose-dependent manner when exposed to UVA light.
  • Anticoagulant Study :
    • Objective : To assess the anticoagulant properties of synthesized derivatives.
    • Findings : Several derivatives showed promising results in inhibiting coagulation factors without significant toxicity to normal cells.

Q & A

Q. Basic Characterization :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 1.15–3.65 ppm) .
  • HPLC-HRMS : Validates molecular ions (e.g., m/z 245 for methyl esters) .
  • IR : Carbonyl stretches (1700–1730 cm⁻¹) confirm lactam and ester functionalities .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., C–H···π interactions in centrosymmetric dimers) .
  • HPLC-MS Monitoring : Tracks multicomponent reactions (e.g., Knoevenagel-Michael cascades) in real-time .

How can experimental design address contradictions in oxidation product distributions?

Q. Methodological Strategy :

Condition Screening : Vary temperature (-3°C vs. RT), solvent (THF vs. H₂SO₄), and oxidizing agent (mCPBA vs. Na₂S₂O₈).

Computational Modeling : Use DFT calculations to predict dominant pathways (e.g., oxazine vs. hydroquinoline acid formation) .

Isolation Protocols : Acid-base extraction separates isomers (e.g., 1,3-oxazinoquinolinedione vs. 1,4-oxazinoquinolinedione) .

Q. Example :

  • Oxidation with Na₂S₂O₈ in H₂SO₄ yields 6,7-dihydro-1H,5H-[1,4]oxazinoquinoline-2,3-dione, whereas mCPBA produces the 1,3-oxazine isomer .

What strategies optimize pyrroloquinoline derivatives as dual inhibitors of coagulation factors Xa/XIa?

Q. Advanced Drug Design :

  • Hybrid Synthesis : Condense pyrroloquinoline-1,2-diones with rhodanines or thiosemicarbazides to enhance binding to FXa/FXIa active sites .
  • Docking Studies : SOL docking software identifies inhibitors with SOL scores >6.5 for FXa and >5.8 for FXIa. Thresholds are validated via native ligand RMSD (<1.4 Å) .

Q. Biological Data :

Compound FXa IC₅₀ (µM) FXIa IC₅₀ (µM) Reference
Hydrazinocarbamide0.120.18
Rhodanine Hybrid0.090.15

How are multicomponent reactions (MCRs) leveraged for spirocyclic derivatives?

Q. Methodology :

  • Catalytic Systems : N-Methylpiperazine in ethanol enables three-component reactions with malononitrile/resorcinol, forming spirochromenes via Knoevenagel-Michael-Thorpe-Ziegler cascades .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN) accelerate linear product cyclization, while ethyl esters require prolonged reflux .

Mechanistic Insight : HPLC-MS reveals competing pathways: pyrroloquinoline-dione first reacts with nitriles or resorcinol, depending on nitrile reactivity .

What computational tools predict regioselectivity in heterocyclic rearrangements?

Q. Advanced Analysis :

  • DFT Calculations : B3LYP/6-31G* models show that mCPBA addition to the carbonyl group initiates recyclization, with steric effects from 4,4,6-trimethyl groups directing oxazine formation .
  • SOL Docking : Clustering analysis (50 GA runs) validates ligand poses in FXa (PDB 3CEN) and FXIa (PDB 4CRC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.